2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of methoxyphenyl, chlorophenyl, and pyrrolidine carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps. One common method includes the esterification of 3-methoxybenzoic acid with 4-hydroxybenzyl alcohol, followed by the reaction with 3-chlorophenylpyrrolidine-3-carboxylic acid under specific conditions such as reflux and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-efficiency catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for quality control.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic substitution.
Major Products Formed
Oxidation: Formation of methoxybenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)propionic acid
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
Compared to similar compounds, 2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C27H22ClNO7 |
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Molecular Weight |
507.9 g/mol |
IUPAC Name |
[2-[4-(3-methoxybenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H22ClNO7/c1-34-23-7-2-4-18(12-23)27(33)36-22-10-8-17(9-11-22)24(30)16-35-26(32)19-13-25(31)29(15-19)21-6-3-5-20(28)14-21/h2-12,14,19H,13,15-16H2,1H3 |
InChI Key |
ZUEYPFJMEQSDAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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